N-Ethyl-N'-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea
Description
N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea is a synthetic organic compound belonging to the triazine family It is characterized by the presence of a triazine ring substituted with methoxy, methylamino, and urea groups
Properties
CAS No. |
62734-61-6 |
|---|---|
Molecular Formula |
C8H14N6O2 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
1-ethyl-3-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea |
InChI |
InChI=1S/C8H14N6O2/c1-4-10-7(15)12-6-11-5(9-2)13-8(14-6)16-3/h4H2,1-3H3,(H3,9,10,11,12,13,14,15) |
InChI Key |
DCHXQMGPNJHEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC(=N1)NC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with methoxy and methylamino substituents.
Introduction of the Urea Group: The urea group is introduced by reacting the triazine intermediate with ethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea has several scientific research applications:
Agriculture: Used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Pharmaceuticals: Investigated for its potential as an anticancer or antimicrobial agent.
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea involves the inhibition of specific enzymes or receptors in target organisms. The compound interacts with molecular targets, such as enzymes involved in metabolic pathways, leading to the disruption of normal cellular functions. The exact pathways and molecular targets depend on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N’-[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea
- N-Methyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea
- N-Ethyl-N’-[4-methoxy-6-(ethylamino)-1,3,5-triazin-2-yl]urea
Uniqueness
N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
